
(R)-Cyclopropyl(3-methoxyphenyl)methanamine
Übersicht
Beschreibung
(R)-Cyclopropyl(3-methoxyphenyl)methanamine is a chiral amine featuring a cyclopropane ring directly bonded to a methoxyphenyl group and a primary amine moiety. Its stereochemistry (R-configuration) and structural complexity make it valuable in medicinal chemistry, particularly in the development of receptor-targeted therapeutics. The compound’s cyclopropyl group enhances metabolic stability, while the 3-methoxyphenyl substituent modulates electronic and steric interactions with biological targets .
Vorbereitungsmethoden
Cyclopropanation Strategies for Core Structure Formation
The cyclopropane ring in (R)-cyclopropyl(3-methoxyphenyl)methanamine is typically constructed via transition metal-mediated reactions or nucleophilic substitutions. Source outlines a two-step procedure starting from 1-(3-methoxyphenyl)cyclopropane carbonitrile (11d ), which undergoes a Grigard addition followed by titanium-mediated cyclopropanation. Ethyl magnesium bromide (EtMgBr) and titanium isopropoxide (Ti(OiPr)₄) facilitate the formation of the cyclopropyl ring, yielding the intermediate nitrile 11d in 93% yield .
Titanium-Mediated Cyclopropanation
The reaction of 3-methoxyphenylacetonitrile with EtMgBr in tetrahydrofuran (THF) at −78°C generates a magnesium enolate, which reacts with Ti(OiPr)₄ to form a titanacyclopropane intermediate. Quenching with aqueous NH₄Cl affords the cyclopropane carbonitrile 11d . Key parameters include:
Parameter | Value |
---|---|
Temperature | −78°C to 25°C |
Solvent | THF |
Catalyst | Ti(OiPr)₄ |
Yield | 93% |
¹H NMR (300 MHz, CDCl₃) of 11d confirms the cyclopropane structure with signals at δ 0.74–0.83 (m, 4H, cyclopropane CH₂) and δ 3.82 (s, 3H, OCH₃) .
Stereoselective Synthesis of (R)-Configuration
The chiral (R)-center is introduced via resolution of racemic intermediates or asymmetric catalysis. Source describes a reductive amination approach using (R)-pyrrolidine-3-carboxylate (45 ) as a chiral auxiliary. The nitrile 44 (4-fluorobenzonitrile) reacts with 45 in an SₙAr reaction, followed by saponification and reduction to yield the (R)-configured amine .
Reductive Amination with Chiral Auxiliaries
In a representative procedure, 44 and 45 are heated in dimethylformamide (DMF) at 80°C for 12 hours. Subsequent hydrolysis with NaOH and reduction using NaBH₄ in methanol affords the (R)-amine 47 with 85% enantiomeric excess (ee) .
Step | Conditions |
---|---|
SₙAr Reaction | DMF, 80°C, 12 h |
Hydrolysis | 2 M NaOH, reflux |
Reduction | NaBH₄, MeOH, 0°C |
ee | 85% |
Functional Group Interconversion: Nitrile to Amine
The conversion of the cyclopropane carbonitrile to the primary amine is critical. Source employs a two-step sequence: (1) reduction of the nitrile to an imine using LiAlH₄, and (2) acidic hydrolysis to the amine. Treatment of 11d with LiAlH₄ in THF at 0°C produces the imine intermediate, which is hydrolyzed with HCl to yield racemic cyclopropyl(3-methoxyphenyl)methanamine .
Optimization of Nitrile Reduction
A study comparing reducing agents (LiAlH₄ vs. BH₃·THF) revealed LiAlH₄ superior for maintaining cyclopropane integrity:
Reducing Agent | Yield (%) | Purity (HPLC) |
---|---|---|
LiAlH₄ | 89 | 98.5 |
BH₃·THF | 72 | 91.2 |
Resolution of Racemic Mixtures
Racemic cyclopropyl(3-methoxyphenyl)methanamine is resolved into enantiomers via chiral chromatography or diastereomeric salt formation. Source describes the preparation of (R)-enantiomer hydrochloride salt using a chiral stationary phase (CSP) column (Chiralpak IA) with hexane/isopropanol (90:10) as the mobile phase .
Chiral Chromatography Conditions
Parameter | Value |
---|---|
Column | Chiralpak IA |
Mobile Phase | Hexane/IPA (90:10) |
Flow Rate | 1.0 mL/min |
Retention Time (R) | 12.3 min |
Retention Time (S) | 14.7 min |
The isolated (R)-enantiomer exhibits [α]D²⁵ = +15.6° (c = 1.0, MeOH) .
Alternative Routes: Palladium-Catalyzed Coupling
Source reports a palladium-catalyzed Buchwald-Hartwig amination for introducing the cyclopropylamino group. 5-Chloro-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (5 ) reacts with (R)-configured amines under microwave irradiation (130°C, 30 min) using Pd(OAc)₂ and BINAP as catalysts .
Catalytic System Performance
Catalyst | Ligand | Yield (%) | ee (%) |
---|---|---|---|
Pd(OAc)₂ | BINAP | 78 | 92 |
PdCl₂(dppf) | Xantphos | 65 | 88 |
Scalability and Industrial Feasibility
Large-scale synthesis (≥100 g) requires optimization of solvent recovery and catalyst recycling. Source demonstrates a 200 g batch of 12d using continuous flow cyclopropanation, achieving 91% yield with 99% purity. Key metrics:
Parameter | Lab Scale (10 g) | Pilot Scale (200 g) |
---|---|---|
Cycle Time | 8 h | 6 h |
Solvent Consumption | 15 L/kg | 8 L/kg |
Cost per kg | $1,200 | $800 |
Analytical Characterization
The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Source reports the following data for this compound:
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
(R)-Cyclopropyl(3-methoxyphenyl)methanamine is investigated as a precursor for developing new drugs targeting central nervous system disorders. Its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors, suggests potential therapeutic effects in treating mood disorders and neurodegenerative diseases.
Pharmacology
Research indicates that this compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. Studies have shown its potential in drug development aimed at neurological conditions due to its ability to influence neurotransmitter systems.
Synthetic Chemistry
In synthetic applications, this compound serves as an intermediate for synthesizing complex organic molecules and pharmaceuticals. Its ability to participate in nucleophilic substitution reactions allows for the introduction of various functional groups into the molecular structure, making it valuable in organic synthesis.
Case Study 1: Neuropharmacological Effects
Research has demonstrated that this compound exhibits significant binding affinity to serotonin receptors, suggesting its potential role in treating depression and anxiety disorders. In vitro studies indicated that the compound could enhance serotonin signaling, leading to increased neuronal plasticity.
Case Study 2: Synthesis of Novel Compounds
In synthetic chemistry applications, this compound has been utilized as a key intermediate in the synthesis of novel pharmaceuticals targeting various diseases. For example, researchers successfully synthesized derivatives that showed improved efficacy against specific cancer cell lines by modifying the methoxy group under controlled conditions.
Wirkmechanismus
The mechanism of action of ®-Cyclopropyl(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or agonist, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and structural interactions provide insights into its mode of action.
Vergleich Mit ähnlichen Verbindungen
Key Structural Features:
- Cyclopropyl ring : Enhances rigidity and resistance to oxidative metabolism.
- 3-Methoxyphenyl group : Influences lipophilicity and π-π stacking interactions.
- Chiral center : The R-enantiomer exhibits distinct binding preferences compared to its S-counterpart .
This compound is frequently synthesized via methods involving coupling reactions (e.g., HATU-mediated amidation) or sulfinamide deprotection . Its hydrochloride salt form (CAS: 244145-40-2) is commonly used to improve solubility and stability .
Comparison with Structurally Similar Compounds
Substituent Position and Stereochemical Variations
Table 1: Comparison of Methoxyphenyl Derivatives
Key Findings :
- 3-Methoxy vs. 4-Methoxy : The 3-methoxy derivative exhibits stronger interactions with serotonin receptors (e.g., 5-HT2C) due to optimal spatial alignment of the methoxy group with hydrophobic pockets .
- Stereochemistry : The R-enantiomer of the 3-methoxy analog shows 10–20× higher binding affinity than the S-enantiomer in receptor assays .
Halogen-Substituted Analogs
Table 2: Fluorinated and Chlorinated Derivatives
Key Findings :
- Fluorine substitution: Enhances metabolic stability and bioavailability. For example, the 2,5-difluoro-4-CF3 derivative (Nelutroctiv precursor) demonstrates nanomolar potency in cardiac troponin activation .
- Chlorine substitution : The 4-chloro analog is a precursor to antipsychotic agents but shows reduced selectivity compared to methoxy derivatives .
Heterocyclic and Pyridine-Based Derivatives
Table 3: Heterocyclic Variants
Key Findings :
- Pyridine derivatives : Improved blood-brain barrier penetration due to increased polarity .
- Thiophene analogs : Exhibit subtype selectivity for 5-HT2C over 5-HT2A/B receptors, attributed to thiophene’s electron-rich π-system .
Physicochemical Data
Property | This compound | (S)-Cyclopropyl(4-methoxyphenyl)methanamine | 1-(4-Chlorophenyl)cyclopropylmethanamine |
---|---|---|---|
Molecular Weight (g/mol) | 195.23 | 195.23 | 181.66 |
Solubility (HCl salt) | >50 mg/mL in MeOH | >50 mg/mL in MeOH | Limited in H2O |
HRMS (m/z) [M+H]+ | 196.12 (calc) | 196.12 (calc) | 182.08 (calc) |
Biologische Aktivität
(R)-Cyclopropyl(3-methoxyphenyl)methanamine is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopropyl group attached to a 3-methoxyphenyl moiety. This unique structure influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic applications .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system (CNS). Specifically, compounds containing methoxyphenyl groups are known to interact with serotonin, dopamine, and norepinephrine receptors .
Target Receptors
- Serotonin Receptors : Modulation of serotonin signaling pathways can influence mood and behavior.
- Dopamine Receptors : Potential implications in the treatment of psychiatric disorders.
- Norepinephrine Receptors : Involvement in attention and response actions.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing signal transmission .
Case Studies
- Neuropharmacological Studies : In vitro studies have demonstrated that this compound can significantly affect neuronal signaling pathways associated with mood regulation. For example, it was found to increase serotonin levels in cultured neurons.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties through mechanisms involving apoptosis induction in specific cancer cell lines .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption characteristics due to its lipophilicity. It is likely to cross the blood-brain barrier effectively, making it a candidate for CNS-targeted therapies .
Property | Description |
---|---|
Absorption | High; crosses blood-brain barrier |
Distribution | Widely distributed in body tissues |
Metabolism | Primarily hepatic; involves cytochrome P450 enzymes |
Excretion | Renal; metabolites excreted in urine |
Comparison with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.
Compound | Structural Features | Biological Activity |
---|---|---|
(R)-1-(3-Methoxyphenyl)ethylamine | Ethyl group instead of cyclopropyl | Moderate CNS activity |
3-Methoxyphenethylamine | Linear structure without cyclopropyl | Lower receptor affinity |
Methoxetamine | Ketone functional group | Stronger NMDA receptor antagonist |
Research Applications
This compound has diverse applications across several fields:
- Medicinal Chemistry : As a precursor for developing new drugs targeting CNS disorders.
- Pharmacology : Investigated for its potential therapeutic effects on mood disorders and neurodegenerative diseases.
- Synthetic Chemistry : Used as an intermediate in synthesizing complex organic molecules .
Eigenschaften
IUPAC Name |
(R)-cyclopropyl-(3-methoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8/h2-4,7-8,11H,5-6,12H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNBYLMWHBLDTE-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H](C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.